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Compound of Interest

Compound Name: SB 271046

Cat. No.: B049828 Get Quote

This document provides a comprehensive technical overview of the in vitro pharmacological

characteristics of SB 271046, a potent and selective 5-HT6 receptor antagonist. The data and

methodologies presented are intended for researchers, scientists, and professionals in the field

of drug development.

Binding Affinity
SB 271046 demonstrates high affinity for the 5-HT6 receptor across various preparations,

including recombinant human receptors and native tissue from multiple species. Radioligand

binding studies have been employed to determine its dissociation constant (Ki), expressed as

pKi (-log Ki).

Radioligand Displacement Data
SB 271046 potently displaces specific radioligands from human 5-HT6 receptors expressed in

HeLa cells, with pKi values of 8.92 and 9.09 using [3H]-LSD and [125I]-SB-258585,

respectively.[1][2][3][4] The compound also shows high affinity for native 5-HT6 receptors in

brain tissue from humans, rats, and pigs.[1][2][3]
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Preparation Radioligand pKi (Mean ± SEM)

Human Recombinant 5-HT6

(HeLa cells)
[3H]-LSD 8.92 ± 0.04

Human Recombinant 5-HT6

(HeLa cells)
[125I]-SB-258585 9.09 ± 0.07

Human Caudate Putamen [125I]-SB-258585 8.81 ± 0.1

Rat Striatum [125I]-SB-258585 9.02 ± 0.14

Pig Striatum [125I]-SB-258585 8.55 ± 0.1

Selectivity Profile
SB 271046 exhibits a high degree of selectivity for the 5-HT6 receptor. When screened against

a panel of 55 other receptors, binding sites, and ion channels, it demonstrated over 200-fold

selectivity.[1][2][3] This high selectivity minimizes off-target effects, making it a valuable tool for

investigating 5-HT6 receptor function.

Functional Antagonism
The functional activity of SB 271046 was assessed by its ability to antagonize the effects of

serotonin (5-HT) on intracellular signaling pathways coupled to the 5-HT6 receptor.

Adenylyl Cyclase Activity
In cells expressing human 5-HT6 receptors, 5-HT stimulates adenylyl cyclase activity.[1] SB
271046 competitively antagonizes this 5-HT-induced stimulation.[1][2][3] Schild analysis of the

functional data yielded a pA2 value of 8.71, which is in close agreement with its binding affinity

(pKi), and a slope of 1.04, consistent with a competitive mechanism of action.[1]

Assay Agonist
Functional
Readout

pA2 (Mean ±
SEM)

Schild Slope

Adenylyl Cyclase

Stimulation
5-HT cAMP levels 8.71 ± 0.3 1.04
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Experimental Protocols and Visualizations
Radioligand Binding Assay Protocol
This assay quantifies the affinity of a test compound (SB 271046) by measuring its ability to

displace a radiolabeled ligand from its receptor.

Methodology:

Membrane Preparation: Membranes are prepared from HeLa cells recombinantly expressing

the human 5-HT6 receptor or from native tissues (e.g., rat striatum, human caudate).

Incubation: Membranes are incubated with a fixed concentration of a specific radioligand

(e.g., [3H]-LSD or [125I]-SB-258585) and varying concentrations of the unlabeled test

compound (SB 271046).

Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber

filters. The filters trap the membranes with the bound radioligand.

Quantification: The amount of radioactivity trapped on the filters is measured using a

scintillation counter.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total

binding. IC50 values are determined from concentration-response curves and converted to

Ki values using the Cheng-Prusoff equation.
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1. Membrane Preparation
(Recombinant or Native Tissue)

2. Incubation
(Membranes + Radioligand + SB 271046)

3. Separation
(Rapid Filtration)

4. Quantification
(Scintillation Counting)

5. Data Analysis
(IC50 -> pKi Calculation)
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Radioligand Binding Assay Workflow

5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that positively couples to the Gs

alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in

turn catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. SB
271046 acts by blocking 5-HT from binding to the receptor, thus inhibiting this signaling

cascade.
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5-HT6 Receptor Gs Signaling Pathway
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Mechanism of Competitive Antagonism
Competitive antagonism occurs when an antagonist (SB 271046) and an agonist (5-HT)

compete for the same binding site on a receptor. The binding is reversible, and the presence of

the antagonist shifts the agonist's concentration-response curve to the right without affecting

the maximum possible response. This relationship is quantified by Schild analysis.
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Logical Diagram of Competitive Antagonism

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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